Cas no 628-16-0 (1,5-HEXADIYNE)

1,5-HEXADIYNE 化学的及び物理的性質
名前と識別子
-
- 1,5-HEXADIYNE
- 1,5-Hexadiyne (stabilized with BHT)
- 1,4-hexadiyne
- 1,6-heptadiyne
- 1,6-hexadiyne
- bipropargyl
- Hexa-1,4-diin
- Hexa-1,5-diin
- hexadiyne-1,4
- Methyl-propargyl-acetylen
- HCCCH2CH2CCH
- FT-0606980
- MFCD00014924
- 1,5-Hexadiyne, stabilized
- hexa-1,5-diyne
- EINECS 211-029-5
- NSC 155174
- DTXSID6060848
- Dipropargyl
- AKOS022623515
- HC#CCH2CH2C#CH
- NSC-155174
- InChI=1/C6H6/c1-3-5-6-4-2/h1-2H,5-6H
- NSC155174
- NS00035180
- T72733
- Q27117280
- Z4BAA98LQQ
- 628-16-0
- CHEBI:37821
- UNII-Z4BAA98LQQ
-
- MDL: MFCD00014924
- インチ: InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2
- InChIKey: YFIBSNDOVCWPBL-UHFFFAOYSA-N
- ほほえんだ: C#CCCC#C
計算された属性
- せいみつぶんしりょう: 78.04700
- どういたいしつりょう: 78.047
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 86.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 0A^2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0,805 g/cm3
- ゆうかいてん: -6°C
- ふってん: 86°C(lit.)
- フラッシュポイント: -7°C
- 屈折率: 1.4400 to 1.4440
- すいようせい: Immiscible with water.
- PSA: 0.00000
- LogP: 1.03300
- ようかいせい: 水に溶けない。
1,5-HEXADIYNE セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:warning
- 危害声明: H225-H304-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P301+P310+P331-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:3295
- 危険カテゴリコード: 12
- セキュリティの説明: S9; S16; S29; S33
- セキュリティ用語:3
- 包装グループ:II
- TSCA:Yes
- ちょぞうじょうけん:0-10°C
- 包装カテゴリ:II
- 包装等級:II
- リスク用語:R12
- 危険レベル:3
- 危険レベル:3
1,5-HEXADIYNE 税関データ
- 税関コード:2901299090
- 税関データ:
中国税関コード:
2901299090概要:
2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1,5-HEXADIYNE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H836650-5g |
1,5-Hexadiyne solution |
628-16-0 | 50 wt. % in pentane | 5g |
2,059.20 | 2021-05-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 18720-2g |
1,5-Hexadiyne, 50% in pentane |
628-16-0 | 50% | 2g |
¥1502.00 | 2023-04-13 | |
1PlusChem | 1P003E7H-1g |
1,5-HEXADIYNE |
628-16-0 | 95% | 1g |
$149.00 | 2024-04-22 | |
A2B Chem LLC | AB57581-5g |
1,5-HEXADIYNE |
628-16-0 | 95% | 5g |
$388.00 | 2024-04-19 | |
abcr | AB544290-5 g |
1,5-Hexadiyne, stabilized; . |
628-16-0 | 5g |
€1,164.70 | 2023-07-11 | ||
abcr | AB544290-1 g |
1,5-Hexadiyne, stabilized; . |
628-16-0 | 1g |
€315.80 | 2023-07-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 18720-10g |
1,5-Hexadiyne, 50% in pentane |
628-16-0 | 50% | 10g |
¥5679.00 | 2023-04-13 | |
abcr | AB544290-1g |
1,5-Hexadiyne; . |
628-16-0 | 1g |
€317.10 | 2025-02-16 | ||
abcr | AB544290-5g |
1,5-Hexadiyne; . |
628-16-0 | 5g |
€1171.10 | 2025-02-16 | ||
A2B Chem LLC | AB57581-1g |
1,5-HEXADIYNE |
628-16-0 | 95% | 1g |
$130.00 | 2024-04-19 |
1,5-HEXADIYNE 関連文献
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Mirzaagha Babazadeh,Somayeh Soleimani-Amiri,Esmail Vessally,Akram Hosseinian,Ladan Edjlali RSC Adv. 2017 7 43716
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Aurora E. Clark,Ernest R. Davidson,Jeffrey M. Zaleski Chem. Commun. 2003 2876
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R. A. Raphael,Franz Sondheimer J. Chem. Soc. 1950 120
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John D. Savee,Bálint Sztáray,Patrick Hemberger,Judit Zádor,Andras Bodi,David L. Osborn Faraday Discuss. 2022 238 645
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J?drzej Walkowiak,Jakub Szyling,Adrian Franczyk,Rebecca L. Melen Chem. Soc. Rev. 2022 51 869
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Te-Chun Chu,Zachary J. Buras,Patrick O?wald,Mengjie Liu,Mark Jacob Goldman,William H. Green Phys. Chem. Chem. Phys. 2019 21 813
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Marco Buccini,Kathryn A. Punch,Belinda Kaskow,Gavin R. Flematti,Brian W. Skelton,Lawrence J. Abraham,Matthew J. Piggott Org. Biomol. Chem. 2014 12 1100
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Andras Bodi,Michael P. Burke,Alexander A. Butler,Kevin Douglas,Arkke J. Eskola,William H. Green,Hua Guo,Dwayne E. Heard,David Heathcote,Majdi Hochlaf,Stephen J. Klippenstein,Keith T. Kuwata,Joseph E. Lawrence,Marsha I. Lester,Upakarasamy Lourderaj,Alexander?M. Mebel,Dennis Milesevic,Amy S. Mullin,Thanh Lam Nguyen,Matthias Olzmann,Andrew J. Orr-Ewing,David L. Osborn,Tobias M. Pazdera,Mark Pfeifle,John M. C. Plane,Rabi Pun,Patrick A. Robertson,Matthew S. Robinson,Paul W. Seakins,Robin J. Shannon,Craig A. Taatjes,Jürgen Troe,Claire Vallance,Oliver Welz,Judit Zádor,Feng Zhang Faraday Discuss. 2022 238 700
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D. Kaiser,E. Reusch,P. Hemberger,A. Bodi,E. Welz,B. Engels,I. Fischer Phys. Chem. Chem. Phys. 2018 20 3988
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Gagik G. Melikyan,Louis Carlson,Nare Sahakyan,Arthur Floruti,McKinzie Garrison Dalton Trans. 2013 42 14801
1,5-HEXADIYNEに関する追加情報
Introduction to 1,5-HEXADIYNE (CAS No: 628-16-0)
1,5-HEXADIYNE, with the chemical formula C6H2, is a linear alkyne derivative characterized by its two triple bonds separated by a single bond. This compound, identified by its CAS number 628-16-0, has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its unique structural properties and versatile reactivity. The presence of multiple triple bonds in its molecular structure makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.
The chemical structure of 1,5-HEXADIYNE consists of six carbon atoms arranged in a straight chain, with triple bonds located between the first and second carbon atoms, as well as between the fifth and sixth carbon atoms. This arrangement imparts high reactivity to the molecule, making it susceptible to various chemical transformations such as addition reactions, polymerization, and cyclization. These properties have made it a staple in synthetic organic chemistry, particularly in the development of novel compounds with potential applications in medicine and materials science.
In recent years, 1,5-HEXADIYNE has been explored for its role in the synthesis of bioactive molecules. One notable area of research involves its use as a precursor in the preparation of non-peptide inhibitors targeting enzyme inhibition. These inhibitors have shown promise in preclinical studies for their ability to modulate biological pathways associated with diseases such as cancer and inflammation. The alkyne functionality allows for selective modifications at specific positions along the carbon chain, enabling the design of molecules with tailored biological activities.
Another emerging application of 1,5-HEXADIYNE is in the field of materials science, particularly in the development of conductive polymers and advanced materials. The conjugated triple bond system provides an excellent platform for designing materials with enhanced electrical conductivity and optical properties. Researchers have successfully incorporated 1,5-HEXADIYNE into polymer backbones to create novel materials that exhibit superior performance in electronic devices and sensors. These advancements highlight the compound's potential beyond traditional pharmaceutical applications.
The synthesis of 1,5-HEXADIYNE typically involves multi-step organic reactions starting from readily available precursors such as acetylene derivatives. One common synthetic route involves the coupling of two acetylene units followed by selective hydrogenation or further functionalization to achieve the desired product. Advances in catalytic methods have improved the efficiency and yield of these reactions, making 1,5-HEXADIYNE more accessible for industrial-scale production.
In academic research, 1,5-HEXADIYNE has been utilized as a building block for constructing complex cyclic structures through cyclization reactions. These cyclic compounds often exhibit unique pharmacological properties due to their rigid frameworks and functional group diversity. For instance, derivatives of 1,5-HEXADIYNE have been investigated for their antimicrobial and anti-inflammatory effects, demonstrating potential therapeutic value. The ability to precisely control molecular architecture through strategic functionalization makes this compound indispensable in medicinal chemistry.
The chemical reactivity of 1,5-HEXADIYNE also extends to its participation in metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic chemistry for constructing carbon-carbon bonds under mild conditions. By leveraging transition metal catalysts such as palladium or copper, researchers can introduce various functional groups into the 1,5-HEXADIYNE backbone or use it as a coupling partner to generate more complex molecules. Such methodologies have enabled rapid progress in drug discovery programs where structural diversity is crucial.
Recent studies have also explored the photochemical properties of 1,5-HEXADIYNE derivatives. The conjugated system absorbs light across a broad spectrum range, making these compounds suitable candidates for photodynamic therapy applications or as photosensitizers in organic electronics. By tuning the electronic properties through substituent effects or molecular engineering strategies, 1 , 5 - HEXADINYE can be tailored for specific optoelectronic applications.
The industrial relevance of 1 , 5 - HEXADINYE ( CAS No: 628 - 16 - 0 ) is further underscored by its role in producing specialty chemicals used in coatings and adhesives. The high reactivity of its triple bond system allows for cross-linking reactions that enhance material durability and performance under various environmental conditions. This has led to increased adoption of 1 , 5 - HEXADINYE - based polymers in automotive and aerospace industries where material strength and resistance are critical.
In conclusion, 1 , 5 - HEXADINYE ( CAS No: 628 - 16 - 0 ) remains a cornerstone compound in modern chemistry with far-reaching implications across multiple disciplines including pharmaceuticals, materials science, and polymer chemistry . Its unique structural features coupled with versatile reactivity make it an invaluable tool for researchers seeking innovative solutions to complex chemical challenges . As scientific understanding progresses, this compound will undoubtedly continue to play a pivotal role in shaping future advancements . p >
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